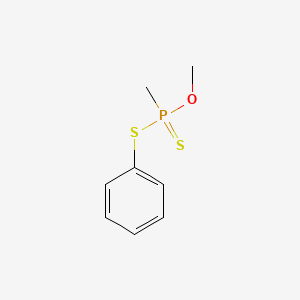
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring fused with a carboxylic acid ester group and a dichlorophenyl moiety, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (2,4-dichlorophenyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinolinecarboxylic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to its antimicrobial or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinclorac: A herbicide with a similar quinoline structure.
2-Phenyl-4-quinolinecarboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .
Propriétés
Numéro CAS |
134959-57-2 |
|---|---|
Formule moléculaire |
C17H11Cl2NO2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methyl quinoline-8-carboxylate |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-7-6-12(15(19)9-13)10-22-17(21)14-5-1-3-11-4-2-8-20-16(11)14/h1-9H,10H2 |
Clé InChI |
MMLPCEIVQASUHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)OCC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)



![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)



![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)
